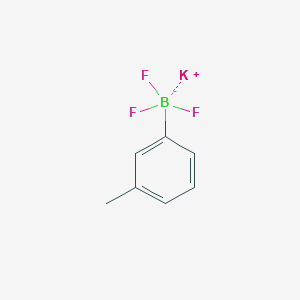

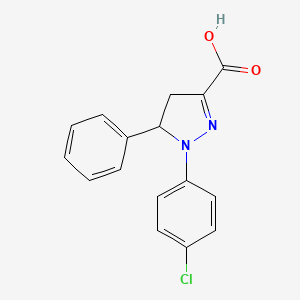

![molecular formula C11H17N3 B1358557 N-methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine CAS No. 884507-14-6](/img/structure/B1358557.png)

N-methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

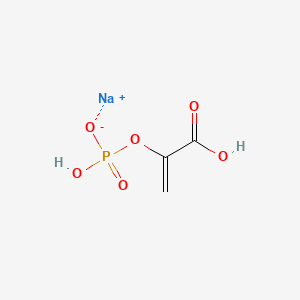

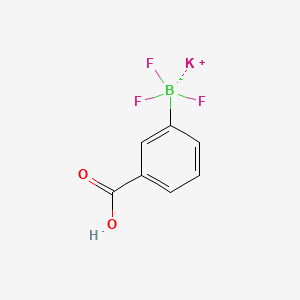

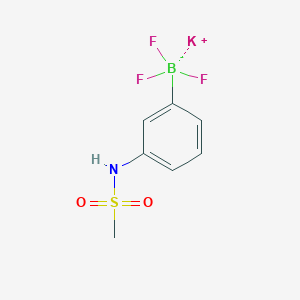

“N-methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine” is a chemical compound with the molecular formula C11H17N3. It has a molecular weight of 191.278 g/mol . This compound is also known by several synonyms, including n-methyl-n-6-pyrrolidin-1-ylpyridin-2-yl methyl amine, 2-pyridinemethanamine, n-methyl-6-1-pyrrolidinyl, and n-methyl 6-pyrrolidin-1-yl pyridin-2-yl methanamine .

Molecular Structure Analysis

The InChI key for this compound is GGQYFTXRIMPZQO-UHFFFAOYSA-N . The SMILES representation is CNCC1=NC(=CC=C1)N2CCCC2 .Physical And Chemical Properties Analysis

“N-methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine” is a colorless liquid . More detailed physical and chemical properties couldn’t be found.Applications De Recherche Scientifique

Synthesis and Chemical Applications

- N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a variant of the queried compound, is a significant intermediate in the synthesis of premafloxacin, an antibiotic aimed at veterinary pathogens. The paper discusses an efficient process for its preparation, involving asymmetric Michael addition and stereoselective alkylation as key steps (Fleck et al., 2003).

- The research on 2,6-diaminopyridine, which has applications as a pharmaceutical intermediate and hair dye coupler, reveals the challenges in the selective N-methylation of primary and secondary amines. The paper presents a novel approach that mitigates the issues of over-alkylation, providing a selective and efficient method (Nabati & Mahkam, 2014).

Catalysis and Transformation

- A study discusses the aerobic oxidation of cyclic amines to lactams catalyzed by ceria-supported nanogold, shedding light on the oxidative transformation of these compounds into lactams, crucial chemical feedstocks. The process demonstrates high efficiency and yield, marking significant progress in the field of catalysis (Dairo et al., 2016).

- Research on the unique oxidation of amides with pyridine-N-oxide catalyzed by ruthenium porphyrin reveals a novel type of reaction involving selective C-N bond cleavage, transforming N-acyl cyclic amines into N-acyl amino acids. This discovery opens new pathways in organic synthesis and highlights the importance of catalysts in selective bond transformations (Ito et al., 2005).

Material Science and Organic Chemistry

- In the realm of material science, the interaction of secondary amines with emeraldine base (EB) in solutions and thin films is investigated, revealing insights into the stability and interaction mechanisms of these compounds. The research provides valuable information on the chemical behavior and potential applications of these materials in various domains (Yang & Mattes, 2002).

- The field of organic chemistry has seen advancements in the synthesis of methyl esters and amides of hexanoic acid substituted with tertiary amino groups. These compounds have shown potential as transdermal permeation enhancers, indicating their significance in pharmaceutical applications (Farsa et al., 2010).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s advised to not breathe its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .

Propriétés

IUPAC Name |

N-methyl-1-(6-pyrrolidin-1-ylpyridin-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-12-9-10-5-4-6-11(13-10)14-7-2-3-8-14/h4-6,12H,2-3,7-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQYFTXRIMPZQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC(=CC=C1)N2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640202 |

Source

|

| Record name | N-Methyl-1-[6-(pyrrolidin-1-yl)pyridin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine | |

CAS RN |

884507-14-6 |

Source

|

| Record name | N-Methyl-1-[6-(pyrrolidin-1-yl)pyridin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.